Butylcyclooctane

Synthetic lubricants High-temperature fluids Thermal stability

Butylcyclooctane (CAS 16538-93-5) is a hydrophobic C12H24 alkyl-substituted cycloalkane, characterized by an eight-membered cyclooctane ring with a single n-butyl side chain. This non-polar, saturated hydrocarbon exhibits a calculated LogP value of 4.537 and a molecular weight of 168.32 g/mol, positioning it within a class of compounds investigated for use in synthetic lubricants and specialty chemical intermediates.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 16538-93-5
Cat. No. B100280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylcyclooctane
CAS16538-93-5
SynonymsButylcyclooctane
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCC1CCCCCCC1
InChIInChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3
InChIKeyMBACTSHRHMTZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylcyclooctane (CAS 16538-93-5): A Key C12 Cycloalkane for Specialty Fluid and Material Science Applications


Butylcyclooctane (CAS 16538-93-5) is a hydrophobic C12H24 alkyl-substituted cycloalkane, characterized by an eight-membered cyclooctane ring with a single n-butyl side chain. This non-polar, saturated hydrocarbon exhibits a calculated LogP value of 4.537 [1] and a molecular weight of 168.32 g/mol, positioning it within a class of compounds investigated for use in synthetic lubricants and specialty chemical intermediates . Its distinct molecular geometry and size differentiate it from smaller ring homologs like butylcyclohexane and unsubstituted cyclooctane, influencing key physicochemical properties relevant to formulation and process design.

Why Butylcyclooctane is Not a Simple Drop-In Replacement for Other C12H24 Isomers or Cycloalkanes


Butylcyclooctane cannot be interchanged with other C12H24 isomers or simpler cycloalkanes without compromising key performance attributes. While compounds like butylcyclohexane (C10H20) share a similar alkyl substitution pattern, the larger, more flexible eight-membered cyclooctane core in butylcyclooctane fundamentally alters its liquid density, boiling point, and conformational behavior . Furthermore, structural isomers like sec-butylcyclooctane (CAS 16538-89-9) exhibit different molecular packing and a higher calculated LogP , which directly impacts solubility, partition coefficients, and rheological properties in non-polar media. These distinctions necessitate a quantitative, evidence-based evaluation for applications where physical property thresholds are critical.

Quantitative Evidence Guide for the Scientific Selection of Butylcyclooctane Over Close Analogs


Boiling Point Elevation vs. Butylcyclohexane and Cyclooctane for High-Temperature Fluid Applications

Butylcyclooctane exhibits a significantly higher boiling point compared to its smaller-ring analog butylcyclohexane and its unsubstituted parent, cyclooctane. This thermal property is a direct consequence of its larger ring size (8-membered vs. 6-membered) and the presence of the butyl side chain, which increases van der Waals forces and molecular weight .

Synthetic lubricants High-temperature fluids Thermal stability

Density Modulation for Non-Polar Formulation and Lubricant Viscosity Profiles

Butylcyclooctane displays a liquid density that is distinct from both smaller and larger cycloalkane analogs. Reported values for butylcyclooctane are in the range of 0.792 to 0.826 g/cm³ , which positions it as a lower-density component compared to the unsubstituted cyclooctane (0.835 g/mL) . This difference allows for the fine-tuning of the overall density and specific gravity of formulated non-polar mixtures.

Density Formulation science Lubricant base oils

Hydrophobicity and Partitioning: LogP Comparison with a Structural Isomer

Butylcyclooctane demonstrates strong lipophilicity with a calculated LogP of 4.537 [1]. When compared to its branched structural isomer, sec-butylcyclooctane (LogP 4.393) , the linear n-butyl chain results in a quantifiably higher LogP value. This indicates that butylcyclooctane is more hydrophobic and has a greater affinity for non-polar environments.

Hydrophobicity LogP Partition coefficient Solubility

Enhanced Molecular Flexibility vs. Smaller Ring Analogs for Conformational Studies

The cyclooctane core of butylcyclooctane is known for its conformational complexity, adopting boat-chair, crown, and boat-boat arrangements . The addition of an n-butyl substituent introduces an extra 3 rotatable bonds, in contrast to the 0 rotatable bonds in unsubstituted cyclooctane [1]. This structural feature provides a more dynamic molecular framework compared to the conformationally simpler and more rigid six-membered ring analog, butylcyclohexane.

Conformational analysis Molecular modeling Physical organic chemistry

Where Butylcyclooctane Delivers Quantifiable Value: Application Scenarios for Scientific and Industrial Users


High-Boiling Synthetic Lubricant Base Fluid Component

Formulators developing synthetic lubricants for high-temperature machinery can leverage butylcyclooctane's substantially higher boiling point (>226 °C) relative to butylcyclohexane (181 °C) to create base oils with lower volatility and reduced evaporative loss. Its non-polar, hydrophobic character ensures compatibility with other hydrocarbon-based additives and base stocks, making it a candidate for extending the operational temperature range of industrial lubricants.

Specialty Solvent for Non-Polar Extraction and Separation Processes

The high lipophilicity of butylcyclooctane (LogP 4.537) makes it an effective solvent or co-solvent for the extraction of non-polar compounds from aqueous or mixed-phase systems. Its lower density (0.792-0.826 g/cm³) relative to cyclooctane can aid in phase separation, and its predictable LogP value is essential for modeling extraction efficiency in process engineering. Users selecting this compound over a less lipophilic analog (e.g., sec-butylcyclooctane, LogP 4.393) can achieve a higher partition of target analytes into the organic phase.

Model Compound for Conformational and Physical Organic Chemistry Studies

Physical organic chemists can employ butylcyclooctane as a model system to investigate the conformational behavior of medium-sized rings. The known conformational flexibility of the cyclooctane core, combined with the rotatable n-butyl chain , offers a more complex energy landscape than simpler systems like butylcyclohexane. This makes it suitable for advanced NMR, computational chemistry, and calorimetric studies aimed at understanding the relationship between molecular structure and physical properties in flexible alicyclic hydrocarbons.

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